4-((1H-naphtho[2,3-d]imidazol-2-ylmethyl)amino)benzoic acid
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Overview
Description
Preparation Methods
The synthesis of 4-((1H-naphtho[2,3-d]imidazol-2-ylmethyl)amino)benzoic acid typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity . Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
4-((1H-naphtho[2,3-d]imidazol-2-ylmethyl)amino)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-((1H-naphtho[2,3-d]imidazol-2-ylmethyl)amino)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-((1H-naphtho[2,3-d]imidazol-2-ylmethyl)amino)benzoic acid involves its interaction with specific molecular targets. The naphthoimidazole moiety can bind to enzymes or receptors, altering their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds include other naphthoimidazole derivatives and benzoic acid derivatives. Compared to these compounds, 4-((1H-naphtho[2,3-d]imidazol-2-ylmethyl)amino)benzoic acid is unique due to its combined structural features, which confer distinct chemical and biological properties .
Properties
CAS No. |
6630-29-1 |
---|---|
Molecular Formula |
C19H15N3O2 |
Molecular Weight |
317.3 g/mol |
IUPAC Name |
4-(1H-benzo[f]benzimidazol-2-ylmethylamino)benzoic acid |
InChI |
InChI=1S/C19H15N3O2/c23-19(24)12-5-7-15(8-6-12)20-11-18-21-16-9-13-3-1-2-4-14(13)10-17(16)22-18/h1-10,20H,11H2,(H,21,22)(H,23,24) |
InChI Key |
KMWYWXCIJWCOFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)NC(=N3)CNC4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
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